5-Nitro-1,3-benzodioxole-4-carbaldehyde
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Overview
Description
5-Nitro-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C8H5NO5 It is a derivative of 1,3-benzodioxole, featuring a nitro group at the 5-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-benzodioxole-4-carbaldehyde typically involves the nitration of 1,3-benzodioxole followed by formylation. One common method is the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1,3-benzodioxole is then subjected to a Vilsmeier-Haack reaction, where it reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in 5-amino-1,3-benzodioxole-4-carbaldehyde.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: 5-Nitro-1,3-benzodioxole-4-carboxylic acid.
Reduction: 5-Amino-1,3-benzodioxole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1,3-benzodioxole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-benzodioxole-4-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the nitro and aldehyde groups.
5-Nitro-1,3-benzodioxole: Lacks the aldehyde group.
1,3-Benzodioxole-4-carbaldehyde: Lacks the nitro group.
Uniqueness
5-Nitro-1,3-benzodioxole-4-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
28310-13-6 |
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Molecular Formula |
C8H5NO5 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
5-nitro-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO5/c10-3-5-6(9(11)12)1-2-7-8(5)14-4-13-7/h1-3H,4H2 |
InChI Key |
NFIMAKMUYBBCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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